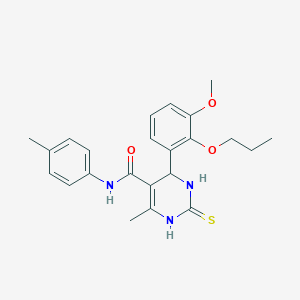![molecular formula C21H21FN4O5S B4065542 (5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)
(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a piperazine ring, which is further connected to a nitrophenyl group and a furylmethyl amine group . The average mass of the molecule is 460.479 Da, and the monoisotopic mass is 460.121674 Da .Scientific Research Applications
Synthesis and Therapeutic Potential
- A study detailed the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, highlighting their enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. These compounds also demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).
Material Properties
- Research on benzoxazine monomers paired with bisphenol-A or bisphenol-F explored their curing with amines, providing insights into the reactivity and mechanism of their mixtures. This work is relevant for improving thermosetting resins in terms of chemical structure and processability (Sun et al., 2015).
Antibacterial Activities
- The design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were reported, showcasing their antibacterial effectiveness against various pathogens. This study adds to the potential of these compounds in addressing bacterial resistance issues (Wu Qi, 2014).
Alzheimer's Disease Research
- A series of multifunctional amides were synthesized for Alzheimer's disease treatment, displaying moderate enzyme inhibitory potentials and mild cytotoxicity. This research underscores the compounds' role in developing new therapeutic approaches for neurodegenerative diseases (Hassan et al., 2018).
Water Treatment Technologies
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, showing improved water flux and dye rejection capabilities. This advancement is crucial for enhancing water purification methods and addressing the challenges in dye treatment processes (Liu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S/c22-16-3-6-19(7-4-16)32(29,30)25-11-9-24(10-12-25)17-5-8-21(26(27)28)20(14-17)23-15-18-2-1-13-31-18/h1-8,13-14,23H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZPXAYZRQOJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)
![4-benzylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065469.png)
![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)
![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)
![2,6-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4065497.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)
![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)

![N-1,3-benzodioxol-5-yl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4065518.png)




